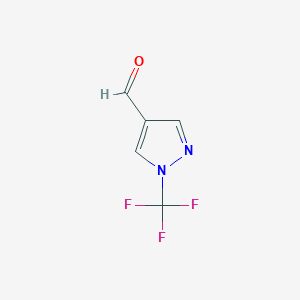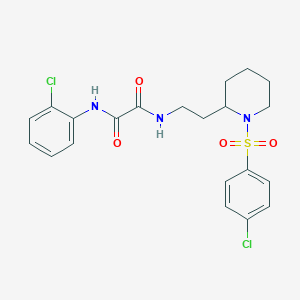![molecular formula C11H13N5O4 B2589195 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-7H-purine-2-carboxylic acid CAS No. 2248310-56-5](/img/structure/B2589195.png)
6-[(2-Methylpropan-2-yl)oxycarbonylamino]-7H-purine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(2-Methylpropan-2-yl)oxycarbonylamino]-7H-purine-2-carboxylic acid, also known as IPTG, is a synthetic compound that is commonly used in molecular biology research. IPTG is used to induce the expression of genes in bacteria, which makes it an important tool for studying gene regulation and protein expression.
作用機序
6-[(2-Methylpropan-2-yl)oxycarbonylamino]-7H-purine-2-carboxylic acid acts as an inducer of gene expression by binding to a regulatory protein known as the lac repressor. The lac repressor normally binds to the promoter sequence of the lac operon, which regulates the expression of genes involved in lactose metabolism. When 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-7H-purine-2-carboxylic acid is present, it binds to the lac repressor and causes it to release the promoter sequence, allowing gene expression to occur.
Biochemical and Physiological Effects:
6-[(2-Methylpropan-2-yl)oxycarbonylamino]-7H-purine-2-carboxylic acid has no known biochemical or physiological effects on humans or animals. It is not metabolized by the body and is excreted unchanged in the urine.
実験室実験の利点と制限
One of the main advantages of 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-7H-purine-2-carboxylic acid is its ability to induce gene expression in a controlled manner. It is a well-established tool in molecular biology research and is widely used in the production of recombinant proteins. However, 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-7H-purine-2-carboxylic acid does have some limitations. It is toxic to bacteria at high concentrations, which can limit its use in certain experiments. Additionally, the use of 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-7H-purine-2-carboxylic acid can be expensive, which can be a limiting factor for some research projects.
将来の方向性
There are several potential future directions for research involving 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-7H-purine-2-carboxylic acid. One area of interest is the development of new inducers of gene expression that are less toxic and more cost-effective than 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-7H-purine-2-carboxylic acid. Another area of interest is the use of 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-7H-purine-2-carboxylic acid in the study of gene regulation in eukaryotic cells, where its use is currently limited. Additionally, there is potential for the development of new applications for 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-7H-purine-2-carboxylic acid in fields such as biotechnology and medicine.
合成法
6-[(2-Methylpropan-2-yl)oxycarbonylamino]-7H-purine-2-carboxylic acid is synthesized from isopropylthio-β-D-galactoside (6-[(2-Methylpropan-2-yl)oxycarbonylamino]-7H-purine-2-carboxylic acid) by the addition of a carboxylic acid group to the 2-position of the purine ring. The reaction is typically carried out using a mixture of acetic anhydride and acetic acid as the solvent, with a catalyst such as sulfuric acid or hydrochloric acid.
科学的研究の応用
6-[(2-Methylpropan-2-yl)oxycarbonylamino]-7H-purine-2-carboxylic acid is widely used in molecular biology research as an inducer of gene expression. It is commonly used in the production of recombinant proteins, where it is used to activate a promoter sequence that drives the expression of the target protein. 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-7H-purine-2-carboxylic acid is also used in the study of bacterial gene regulation, where it is used to test the function of various promoter sequences.
特性
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonylamino]-7H-purine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O4/c1-11(2,3)20-10(19)16-7-5-6(13-4-12-5)14-8(15-7)9(17)18/h4H,1-3H3,(H,17,18)(H2,12,13,14,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZMBUBPSBJPBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=NC2=C1NC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[(tert-butoxy)carbonyl]amino}-1H-purine-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(1H-tetrazol-1-yl)phenyl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2589112.png)
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2589114.png)
![2-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B2589116.png)
![2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2589117.png)


![3-ethylsulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2589123.png)

![(1R,5S)-8-((3-chloro-4-fluorophenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2589126.png)
![1-{4-Hydroxy-3-[(pyrimidin-2-ylsulfanyl)methyl]phenyl}ethan-1-one](/img/structure/B2589130.png)

![1-(4-chlorobenzyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2589132.png)
![2-oxo-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)-2H-chromene-3-carboxamide](/img/structure/B2589133.png)
